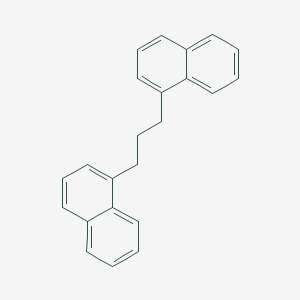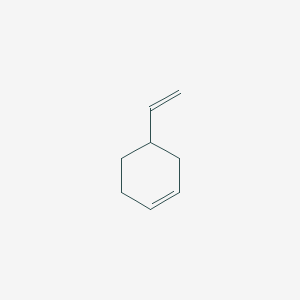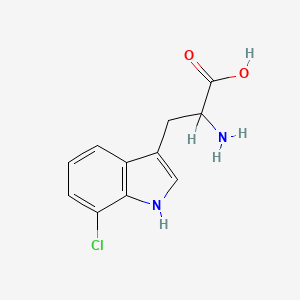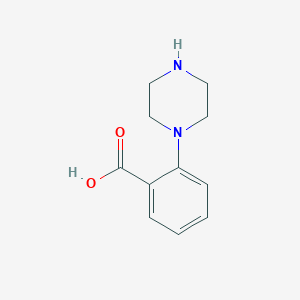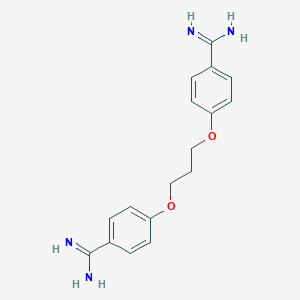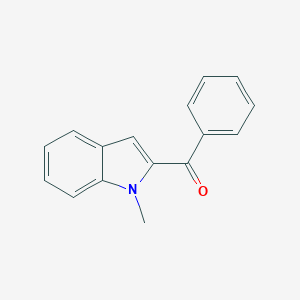
1-Methyl-2-benzoylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-benzoylindole is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-benzoylindole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-2-benzoylindole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-2-benzoylindole in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, one of the limitations of using 1-Methyl-2-benzoylindole is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-2-benzoylindole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for DNA and RNA detection. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-benzoylindole and its potential applications in various fields of scientific research.
Métodos De Síntesis
1-Methyl-2-benzoylindole can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1-Methyl-2-benzoylindole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propiedades
Número CAS |
1025-99-6 |
|---|---|
Nombre del producto |
1-Methyl-2-benzoylindole |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(1-methylindol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
NMPRIZDUHXAJTF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Sinónimos |
2-Benzoyl-1-methyl-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



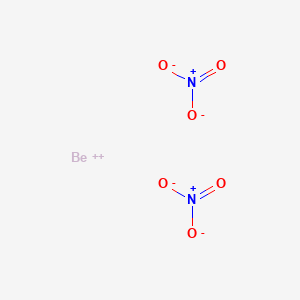
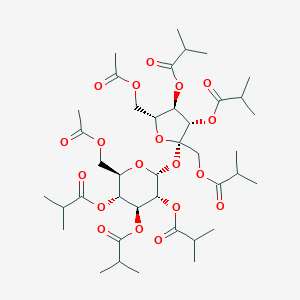
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
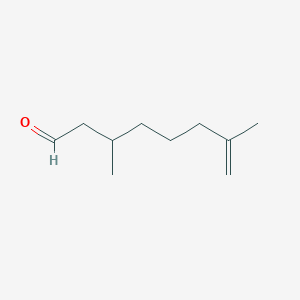
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
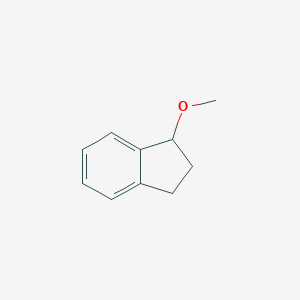
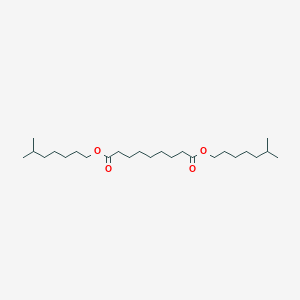
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
